molecular formula C17H11Cl2NO B1420614 2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-31-8

2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420614
M. Wt: 316.2 g/mol
InChI Key: LBGHYLOUZCXBKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Subheading Exploration of Rhenium Tricarbonyl Complexes

The study conducted by Albertino et al. (2007) provides a comprehensive experimental and computational analysis of new rhenium tricarbonyl complexes. These complexes are based on bidentate heterocyclic N–N ligands, including 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline, where X represents various elements. The research thoroughly characterizes the complexes through IR, NMR, electrochemical techniques, and luminescence, offering significant insights into their photophysical properties and computational investigations (Albertino et al., 2007).

Computational Studies of Quinoline Derivatives

Subheading Quantum Chemical Studies on Hydroquinoline Derivatives

Irfan et al. (2020) delve into the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Their research employs density functional theory (DFT) and time-dependent DFT for geometry optimization, offering valuable insights into the multifunctional capabilities of these compounds based on various quantum chemical parameters (Irfan et al., 2020).

Subheading Synthesis and Quantum Chemical Analysis of Novel Quinolinones

Fatma et al. (2017) report the synthesis of a novel quinolinone derivative, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. The study provides a comprehensive analysis of its molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis using DFT/B3LYP method. This detailed characterization contributes to the understanding of the stability and reactivity of the molecule, enhancing the knowledge about such quinoline derivatives (Fatma et al., 2017).

Molecular Synthesis and Characterization

Subheading Synthesis of Methyl Quinoline Derivatives

Mague et al. (2017) focus on the synthesis of a methyl quinoline derivative, specifically C23H23ClN2O4S. Their research outlines the synthesis process and provides a detailed characterization of the compound, including its crystal structure and intermolecular interactions. The study adds valuable information to the field of molecular synthesis and characterization of quinoline derivatives (Mague et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-5-4-7-11-13(17(19)21)9-15(20-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGHYLOUZCXBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201416
Record name 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-31-8
Record name 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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